HSD17B13-IN-56-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HSD17B13-IN-56-d3 is a compound that acts as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is found in the liver. This compound has shown potential in research related to liver diseases, metabolic disorders, and cardiovascular diseases, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
准备方法
The synthesis of HSD17B13-IN-56-d3 involves several steps, including the use of specific reagents and reaction conditions
化学反应分析
HSD17B13-IN-56-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives, which may have varying biological activities .
科学研究应用
HSD17B13-IN-56-d3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its effects on lipid metabolism. In biology and medicine, the compound is used to investigate its potential therapeutic effects on liver diseases, metabolic disorders, and cardiovascular diseases. It has shown promise in reducing liver inflammation and fibrosis, making it a potential candidate for the treatment of NAFLD, NASH, and DILI .
作用机制
The mechanism of action of HSD17B13-IN-56-d3 involves the inhibition of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the biosynthesis of certain lipids, leading to decreased lipid accumulation in the liver. This, in turn, helps to reduce liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways that regulate lipid metabolism .
相似化合物的比较
HSD17B13-IN-56-d3 is unique in its high specificity and potency as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13. Similar compounds include other inhibitors of the same enzyme, such as BI-3231 and other derivatives that have been identified through high-throughput screening. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
属性
分子式 |
C25H18Cl2F3N3O4 |
---|---|
分子量 |
555.3 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
InChI 键 |
NSWOVWZSEKLRHL-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
规范 SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。